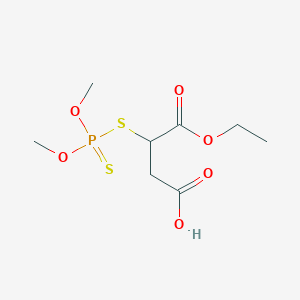

Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, monoethyl ester

Übersicht

Beschreibung

Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, monoethyl ester, also known as BDPTE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDPTE is a phosphorothioate ester that is used as a reagent in organic synthesis and as a precursor in the preparation of other phosphorothioate compounds.

Wissenschaftliche Forschungsanwendungen

1. Interaction with Human Serum Albumin

Butanedioic acid derivatives, like malathion (a closely related compound), show significant interaction with human serum albumin (HSA). This interaction has been used to understand the dynamics of malathion poisoning. Studies have shown that malathion adducts to lysine and cysteinylproline residues in HSA can be detected, which may serve as biomarkers for malathion poisoning (Yamagishi et al., 2021).

2. Esterification for Renewable Fuels and Solvents

Butanedioic acid esters are explored for their potential as renewable esters in fuels and solvents. Research has optimized conditions for esterification of Succinic acid with alcohols like methanol and ethanol using heterogeneous catalysts and microwave irradiation. This process aims to increase yield while minimizing waste, showing the potential of butanedioic acid esters in sustainable applications (Umrigar et al., 2022).

3. Synthesis of Bioactive Compounds

Butanedioic acid derivatives have been used in the synthesis of bioactive compounds, such as the creation of a deoxo analog of Citryl-CoA. This research is important for understanding enzyme reactions in the tricarboxylic acid cycle, highlighting the role of butanedioic acid derivatives in biochemical research (Eggerer et al., 1983).

4. Development of New Polymers

Butanedioic acid derivatives are utilized in the synthesis of new polymers. For instance, new thiodicarboxylic acids and thiodiols have been synthesized for the creation of linear polyesters and polyurethanes containing sulfur in the side chain. This research demonstrates the versatility of butanedioic acid derivatives in polymer science (Kultys & Podkościelny, 1996).

5. As Chiral Auxiliaries

Butanedioic acid derivatives, like 1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, have been used as chiral auxiliaries in chemical reactions. These compounds enable selective synthesis and have applications in developing boron-containing functionalized bicyclopropanes, relevant in medicinal chemistry (Luithle & Pietruszka, 2000).

6. Anti-Inflammatory and Anti-Atherosclerotic Properties

Certain butanedioic acid derivatives exhibit anti-inflammatory and antiatherosclerotic properties. For example, AGI-1067, a metabolically stable derivative, has been studied for its effectiveness in inhibiting redox-sensitive endothelial and monocyte inflammatory gene expression, making it a promising compound in cardiovascular research (Kunsch et al., 2004).

7. Understanding Geometric Changes in Molecules

Studies have focused on geometric changes around the nitrogen atom in urethane-protected derivatives of aspartic acid dimethyl ester, which is structurally related to butanedioic acid. This research contributes to our understanding of molecular geometry and its implications in drug design and protein interactions (Wojewska et al., 2013).

Eigenschaften

IUPAC Name |

3-dimethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O6PS2/c1-4-14-8(11)6(5-7(9)10)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARGSBYVTRDSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)O)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274247 | |

| Record name | Malathion beta-monoacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1642-51-9, 35884-76-5 | |

| Record name | Malathion monoacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malathion monoacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035884765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malathion beta-monoacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)

![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)